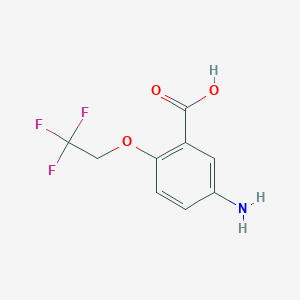

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid

Description

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a benzoic acid derivative featuring an amino group at the 5-position and a trifluoroethoxy substituent at the 2-position of the aromatic ring. This compound is structurally notable for its electron-withdrawing trifluoroethoxy group, which enhances acidity and influences solubility and reactivity. Evidence indicates that commercial availability of this compound has been discontinued, as reported by CymitQuimica .

Properties

IUPAC Name |

5-amino-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRYDRCXMNZPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a trifluoroethoxy group, which enhances its chemical stability and biological efficacy. The molecular formula is , with a molecular weight of approximately 239.16 g/mol. The compound's structure facilitates interactions with biological targets such as enzymes and receptors, leading to various pharmacological effects.

The biological activity of this compound primarily involves its ability to modulate enzyme activity and influence protein-ligand interactions. It has been shown to interact with several molecular targets, leading to effects such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Its structural features suggest potential anti-inflammatory activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in glioblastoma cells | |

| Enzyme Inhibition | Inhibits specific enzymes | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the efficacy of this compound against glioblastoma cells (LN229). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective dose levels for inhibiting cell growth. The study utilized assays such as MTT and colony formation tests to assess cell viability and apoptosis induction .

- Enzyme Interaction Studies : Research has shown that the compound interacts with key enzymes involved in metabolic processes. These interactions were characterized using enzyme inhibition assays that revealed the compound's potential to modulate enzymatic activity significantly.

- Inflammation Models : In vitro studies have indicated that this compound may reduce levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a possible role in managing inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. The results indicated strong binding interactions with several proteins associated with cancer progression and inflammation. Key findings include:

- Binding Affinity : High binding affinities were observed for targets such as AURKA (Aurora kinase A) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), suggesting potential for therapeutic applications in cancer treatment.

- Hydrogen Bonding : The compound forms stable hydrogen bonds with critical residues in the binding sites of these proteins, enhancing its potential efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoroethoxy/Amino Substituents

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS 367-21-15)

- Structure: Contains two trifluoroethoxy groups at positions 2 and 5, lacking the amino group.

- Increased lipophilicity due to two trifluoroethoxy groups may enhance membrane permeability .

3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfon-yl}benzoic Acid Sodium Salt (9a)

- Structure : Combines a trifluoroethoxy-substituted pyridine ring and a benzimidazole-sulfonyl moiety.

Analogues with Trifluoromethyl or Halogen Substituents

2-Amino-5-(trifluoromethyl)benzoic Acid (CAS 402-13-1)

- Structure: Features a trifluoromethyl group at position 5 and an amino group at position 2.

- Key Differences: Substitution of trifluoroethoxy with trifluoromethyl increases electron-withdrawing effects but eliminates the ether oxygen, reducing polarity. Positional isomerism (amino at 2 vs. 5) alters electronic distribution and acidity .

5-Fluoro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid (CAS 49579-59-1)

- Structure: Contains a fluoro substituent at position 5 and a trifluoroacetylamino group at position 2.

- Key Differences: The trifluoroacetyl group introduces amide functionality, enhancing stability but reducing nucleophilicity compared to the amino group in the target compound. Fluorine at position 5 may influence bioactivity via steric and electronic effects .

Derivatives with Additional Functional Groups

5-Amino-2-(p-Substituted-Phenyl) Benzoxazole Derivatives

- Structure: Benzoxazole core with amino and p-substituted phenyl groups.

- Derivatives with p-nitro or p-fluoro substituents exhibit enhanced antimicrobial activity, suggesting that electron-deficient aromatic systems may improve biological interactions .

2-Methoxy-5-{2-[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-ylmethanesulfinyl]-benzimidazole-1-sulfonyl}-benzoic Acid Sodium Salt (9b)

- Structure : Incorporates methoxy, sulfonyl, and trifluoroethoxy-pyridyl groups.

- This compound’s sodium salt form is tailored for pharmaceutical applications, unlike the neutral target compound .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Gaps

- Synthetic Challenges : The target compound’s discontinued status contrasts with active research on sodium salt derivatives (e.g., 9a, 9b), which are optimized for solubility and bioactivity .

- Electronic Effects : Trifluoroethoxy groups confer distinct electronic profiles compared to trifluoromethyl or halogen substituents, impacting reactivity in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.